molecular formula C13H14OSi B8386607 2-(Trimethylsilylethynyl)benzofuran

2-(Trimethylsilylethynyl)benzofuran

Cat. No. B8386607
M. Wt: 214.33 g/mol
InChI Key: PYFFCJAJZCREPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

A solution of Example 651 (1.00 g, 4.10 mmol), (trimethylsilyl)acetylene (0.80 mL, 5.68 mmol), dichlorobis(triphenylphosphine)palladium(II) (49 mg, 0.13 mmol), diisopropylamine (1.08 mL, 7.74 mmol) and copper iodide (3 mg, 0.258 mmol) in tetrahydrofuran (5 mL) was stirred at room temperature for about 16 h. The solution was poured into water and was extracted with dichloromethane. The combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to provide Example 652. 1H NMR (300 MHz, CDCl3) δ 0.29 (m, 9H), 6.94 (s, 1H), 7.23 (m, 1H), 7.33 (m, 1H), 7.43 (m, 1H), 7.54 (d, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[CH3:11][Si:12]([C:15]#[CH:16])([CH3:14])[CH3:13].C(NC(C)C)(C)C.O>O1CCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[O:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=[C:2]1[C:16]#[C:15][Si:12]([CH3:14])([CH3:13])[CH3:11] |^1:32,51|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1OC2=C(C1)C=CC=C2
Name
Quantity
0.8 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.08 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
49 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
3 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to provide Example 652

Outcomes

Product
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.